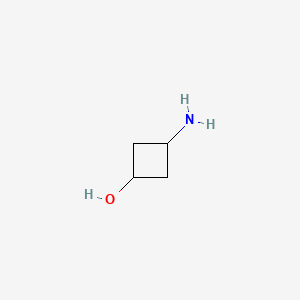
3-Aminocyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocyclobutanol is a cyclic amino alcohol that has been gaining attention in the field of organic chemistry due to its unique structural properties and potential applications in various fields. It is a four-membered cyclic compound that contains a primary amino group and a hydroxyl group attached to the same carbon atom. This structural feature makes it an interesting molecule for further study and exploration.
Scientific Research Applications
Neutron Capture Therapy Agent Synthesis
A novel boronated aminocyclobutanecarboxylic acid was synthesized, aimed for use in neutron capture therapy. The molecule, modeled after the unnatural amino acid 1-aminocyclobutane-1-carboxylic acid, demonstrated high uptake in brain tumors, suggesting potential utility in medical applications such as cancer treatment (Kabalka & Yao, 2003).
Development of VLA-4 Antagonists
Researchers prepared a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones by condensing cyclobuta-1,3-diones with a primary amine derived from phenylalanine. These compounds were identified as potent antagonists of VLA-4, a protein involved in immune response and inflammation (Brand, de Candole, & Brown, 2003).
Study of 12-Helix Folding
The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid were synthesized, and their conformational preferences were studied. Observations suggested a marked preference for the folding of these oligomers into a well-defined 12-helical conformation, which might have implications for understanding protein folding and design (Fernandes et al., 2010).
Characterization of Prostate Carcinoma
Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), a synthetic amino acid analog PET radiotracer, underwent clinical trials for the evaluation of prostate and other cancers. The study aimed to describe common physiologic uptake patterns, incidental findings, and variants in patients who underwent 18F-FACBC PET, highlighting its potential in cancer diagnostics (Schuster et al., 2014).
Intrinsic Conformational Properties Study
Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid. The study provided insights into the backbone flexibility of this amino acid, restricted by the cyclic nature of the side chain, and developed a set of force-field parameters for molecular dynamics simulations (Casanovas et al., 2006).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .
properties
IUPAC Name |
3-aminocyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

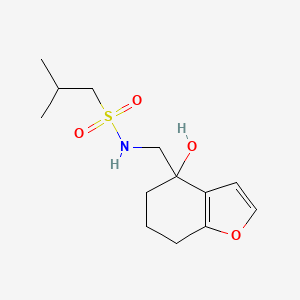
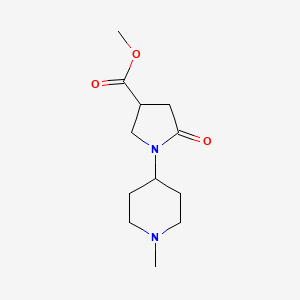
![N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2495513.png)
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)
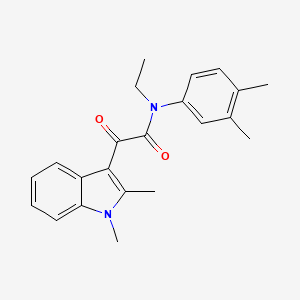
![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)
![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)
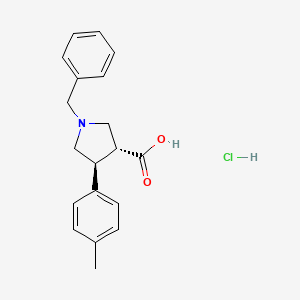
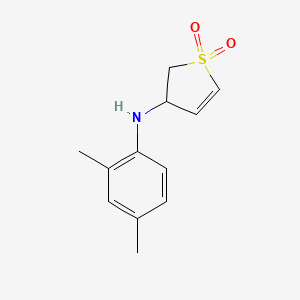

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)